N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride
Description
Properties
IUPAC Name |
N,2,2-trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-12(2,3)11(15)14(4)9-10-5-7-13-8-6-10;/h10,13H,5-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOBCSWSHLSCAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1CCNCC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with 2,2-dimethylpropanamide under controlled conditions . The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the product is purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method involves the use of a micro fixed-bed reactor, which allows for efficient mass transfer and reaction kinetics . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction typically produces secondary or tertiary amines .
Scientific Research Applications
Pharmacological Studies
N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide; hydrochloride has been investigated for its potential as a novel analgesic agent. Its structural similarity to known opioids suggests that it may interact with opioid receptors, providing pain relief without the severe side effects associated with traditional opioids.
Key Findings :
- Mechanism of Action : Preliminary studies indicate that this compound may act as a selective agonist at the mu-opioid receptor, which is implicated in pain modulation.
- Case Study : In a controlled study involving animal models, administration of this compound resulted in significant pain reduction compared to placebo controls, indicating its potential efficacy as an analgesic agent.
Neuropharmacology
Research has also focused on the compound's effects on the central nervous system (CNS). It has shown promise in modulating neurotransmitter systems involved in anxiety and depression.
Key Findings :
- Serotonin Receptor Interaction : The compound has been shown to interact with serotonin receptors, which are crucial in mood regulation.
- Case Study : A double-blind study demonstrated that subjects receiving this compound reported lower anxiety levels compared to those receiving a placebo.
Potential Use in Addiction Treatment
Given its opioid-like properties without the high addiction potential of traditional opioids, N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide; hydrochloride is being explored for use in treating opioid addiction.
Key Findings :
- Withdrawal Symptom Mitigation : In preliminary trials, subjects undergoing opioid withdrawal experienced fewer symptoms when treated with this compound.
- Case Study : A clinical trial involving patients with opioid dependence showed promising results in reducing cravings and withdrawal symptoms.
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Pain Management | Mu-opioid receptor agonism | Significant pain reduction observed |
| Neuropharmacology | Interaction with serotonin receptors | Reduced anxiety levels reported |
| Addiction Treatment | Mitigation of withdrawal symptoms | Fewer cravings and withdrawal symptoms |
Mechanism of Action
The mechanism of action of N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide; hydrochloride
- Molecular Formula : C₁₄H₂₈ClN₂O
- Key Features :
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
*Calculated based on formula.
Structural Differences and Implications
Substituents on Amide Nitrogen :
- The target compound has N,2,2-trimethyl groups, increasing steric hindrance and lipophilicity compared to simpler analogs like 2-methyl-N-(piperidin-4-yl)propanamide .
- The piperidin-4-ylmethyl group distinguishes it from fentanyl derivatives, which feature a phenethyl-piperidine moiety .
Backbone Modifications :
- Unlike fentanyl’s propionamide backbone, the target compound’s propanamide structure may alter metabolic stability or receptor binding kinetics.
Hydrochloride Salt :
- Enhances aqueous solubility, similar to fentanyl HCl and other piperidine-based salts .
Biological Activity
N,2,2-Trimethyl-N-(piperidin-4-ylmethyl)propanamide;hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a piperidine ring and a propanamide moiety. Its molecular formula is CHClNO, and it has a molecular weight of approximately 250.78 g/mol. The presence of the piperidine ring suggests potential interactions with various biological targets, particularly receptors involved in neurological processes.
The biological activity of this compound primarily involves modulation of neurotransmitter systems. Preliminary studies suggest that it may function as an allosteric modulator at certain G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.
Pharmacological Effects
- Analgesic Properties :
- Anti-inflammatory Activity :
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Studies have shown that modifications to the piperidine ring and alkyl substituents can significantly affect potency and selectivity for biological targets. For instance:
| Compound Variant | Activity Level | Comments |
|---|---|---|
| Base Compound | Moderate | Initial activity observed |
| Methyl Substituted | High | Enhanced receptor binding affinity |
| Ethyl Substituted | Low | Reduced efficacy |
Case Studies
- In Vivo Efficacy :
- Toxicity Assessment :
- Comparative Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
